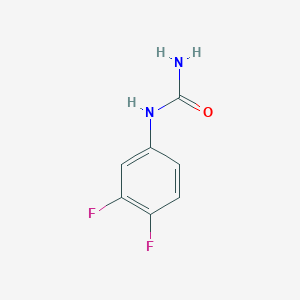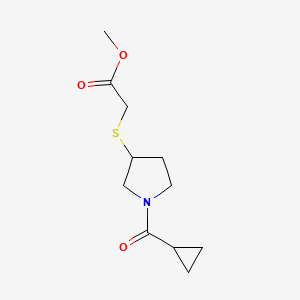
Methyl 2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)thio)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)thio)acetate” is a chemical compound with the molecular formula C11H17NO3S and a molecular weight of 243.3212. It is available for purchase from various chemical suppliers12.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “Methyl 2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)thio)acetate”. However, pyrrolidine derivatives, which this compound is a part of, are often synthesized from different cyclic or acyclic precursors3.Molecular Structure Analysis
The molecular structure of “Methyl 2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)thio)acetate” is defined by its molecular formula, C11H17NO3S12. Unfortunately, I couldn’t find a detailed molecular structure analysis for this specific compound.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving “Methyl 2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)thio)acetate”.Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)thio)acetate” include its molecular formula (C11H17NO3S) and molecular weight (243.32)12. Unfortunately, I couldn’t find more detailed physical and chemical properties for this specific compound.Aplicaciones Científicas De Investigación
“Methyl 2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)thio)acetate” is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. It’s related to the pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
The pyrrolidine ring is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation” .
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol, have been described in the literature from 2015 to date . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
One of the most potent compounds characterized by a 1-(3-chlorophenyl)-3-methyl-2-pyrazolin-5-one moiety, with an IC50 value of 1 µM. The SI ratio (IC50 COX-1/IC50 COX-2) revealed this compound as selective for COX-2 (SI = 7), compared with other compounds, which were non-selective .
Safety And Hazards
I couldn’t find specific safety and hazard information for “Methyl 2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)thio)acetate”. It’s always important to handle all chemicals with appropriate safety measures.
Direcciones Futuras
The future directions of research involving “Methyl 2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)thio)acetate” are not readily available. However, pyrrolidine derivatives are of great interest in medicinal chemistry, and new compounds with different biological profiles continue to be designed3.
Propiedades
IUPAC Name |
methyl 2-[1-(cyclopropanecarbonyl)pyrrolidin-3-yl]sulfanylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3S/c1-15-10(13)7-16-9-4-5-12(6-9)11(14)8-2-3-8/h8-9H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNVYSUDNMCPNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1CCN(C1)C(=O)C2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)thio)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

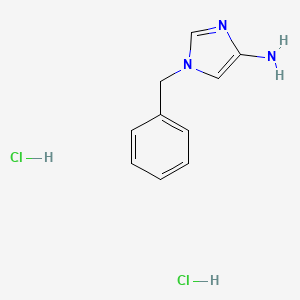
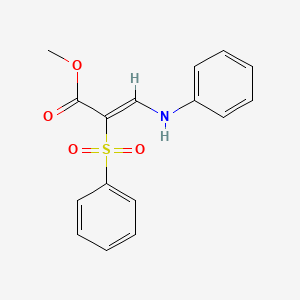
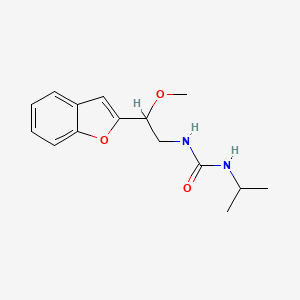
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(3-chloro-4-methoxyphenyl)pyrazin-2(1H)-one](/img/structure/B2392309.png)
![2-[3-(4-Ethoxyphenoxy)propoxy]benzaldehyde](/img/structure/B2392311.png)
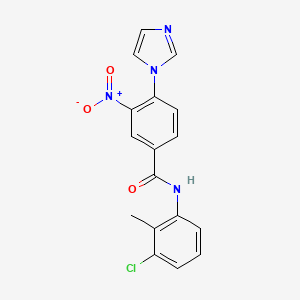
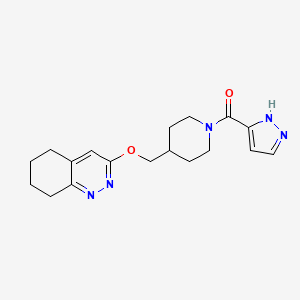
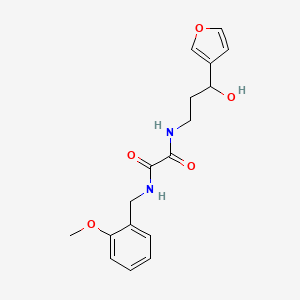
![8-(3-((3-chlorophenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2392318.png)
![7-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2392323.png)
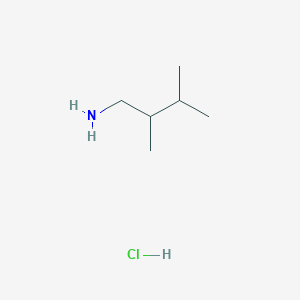
![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(4-vinylbenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2392327.png)
![[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone](/img/structure/B2392328.png)
